Boc-L-beta-homoarginine(tos) is a chemical compound primarily utilized in peptide synthesis. It is a derivative of the amino acid L-beta-homoarginine, modified with a tert-butyloxycarbonyl (Boc) protecting group and a tosyl (tos) group. The presence of these protective groups allows for selective reactions during the synthesis of peptides and proteins, making it a valuable reagent in organic chemistry and biochemistry.
This compound is synthesized through various chemical methods and is commercially available from multiple suppliers, including Sigma-Aldrich and ChemDirect. Its unique structure and properties make it an important building block in the synthesis of complex peptides.
Boc-L-beta-homoarginine(tos) falls under the category of amino acid derivatives. It is classified as a protected amino acid due to the presence of the Boc and tosyl groups, which shield reactive sites on the molecule, facilitating controlled reactions during peptide formation.
The synthesis of Boc-L-beta-homoarginine(tos) typically involves the following steps:
The molecular formula of Boc-L-beta-homoarginine(tos) is , with a molecular weight of approximately 442.53 g/mol. The structural representation includes:
Boc-L-beta-homoarginine(tos) participates in several key reactions:
The mechanism of action for Boc-L-beta-homoarginine(tos) centers around its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions, enabling selective bond formation.
This selective deprotection allows for precise control over peptide synthesis processes.
Relevant data includes:
Boc-L-beta-homoarginine(tos) has several scientific applications:
The Boc protecting group in Boc-L-beta-homoarginine(Tos) serves as a critical strategic element in acid-labile SPPS approaches. Unlike base-labile Fmoc strategies, Boc chemistry employs trifluoroacetic acid (TFA) for repetitive deprotection cycles, enabling the synthesis of complex peptides with stringent control over side-chain reactivity. The Tos group on the homoarginine side chain offers exceptional stability under acidic conditions encountered during Boc removal, yet it remains cleavable under strong acid conditions using reagents like hydrogen fluoride (HF) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). This orthogonal protection scheme prevents undesired side reactions or premature deprotection during chain assembly. The molecular structure incorporates a chiral center maintaining the L-configuration, ensuring compatibility with ribosomal machinery when utilized in semi-synthetic or engineered biological systems [1] [9].
Physicochemical properties dictate the compound's handling and incorporation efficiency:
Table 1: Physicochemical and Handling Properties of Boc-L-beta-Homoarginine(Tos)
Property | Specification | Relevance in SPPS |
---|---|---|
Molecular Formula | C₁₉H₃₀N₄O₆S | Determines stoichiometry & mass analysis |
Molecular Weight | 442.53 g/mol | Critical for coupling equivalence calculations |
Density (Predicted) | 1.29 ± 0.1 g/cm³ | Informs solvent displacement in reactions |
pKa (Predicted) | 4.42 ± 0.10 | Guides deprotonation strategies for activation |
Solubility | Chloroform, DCM, DMSO, Ethyl Acetate, Acetone | Compatibility with SPPS solvent systems |
Storage Temperature | 2–8°C | Preserves chiral integrity & prevents degradation |
Form | Light yellow crystalline powder | Ensures homogeneity in resin loading |
Commercial sourcing is available from specialized suppliers, though costs reflect its specialized nature and purity requirements (≥98% by TLC). Table 2 summarizes key suppliers:
Table 2: Commercial Source and Pricing for Boc-L-beta-Homoarginine(Tos)
Supplier | Catalog Number | Purity | Unit Size | Price (USD) |
---|---|---|---|---|
Sigma-Aldrich | 03674 | ≥98.0% (TLC) | 1 g | $602.00 |
TRC | B200805 | Not specified | 250 mg | $275.00 |
US Biological | 285863 | Not specified | 100 mg | $355.00 |
Chem-Impex | 12777 | ≥99% | 1 g | $190.00 |
The beta-homoarginine residue in Boc-L-beta-homoarginine(Tos) contains an extra methylene unit (–CH₂–) inserted between the α-carbon and the nitrogen atom bearing the guanidinyl group. This modification extends the side chain while maintaining the hydrogen-bonding capacity and cationic character of the arginine functional group at physiological pH. The elongation fundamentally alters conformational constraints within peptide chains, influencing secondary structure formation, protease resistance, and biological target engagement. Computational and structural studies demonstrate that such backbone-engineered residues disrupt canonical folding patterns like α-helices while promoting alternative stable conformations such as 310-helices or polyproline type II (PPII) helices. The altered torsional angles and backbone flexibility impact peptide stability, solubility, and receptor binding kinetics—attributes critical for developing peptide-based therapeutics with enhanced pharmacokinetic profiles [4] [8] [10].
Incorporating beta-homoarginine introduces significant proteolytic resistance compared to arginine-containing peptides. The methylene extension sterically hinders protease active sites (e.g., trypsin-like enzymes), reducing cleavage susceptibility and extending plasma half-life. Furthermore, ribosomal incorporation studies reveal challenges associated with introducing beta-amino acids during translation; however, engineered tRNA systems (e.g., tRNAPro1E2) paired with elongation factor modifications (EF-P, Uup) can enhance incorporation efficiency. This enables the biosynthesis of complex peptides containing non-proteinogenic amino acids like beta-homoarginine for mRNA display technologies such as the RaPID system [4].
Table 3: Comparative Analysis of Arginine Analogues in Peptide Design
Parameter | L-Arginine | L-beta-Homoarginine | Impact of Homoarginine Modification |
---|---|---|---|
Side Chain Length | ~6.7 Å (Nη to Cα) | ~8.1 Å (Nη to Cα) | Extended reach for interfacing with distal residues |
Backbone Flexibility | Moderate flexibility | Increased torsional freedom | Alters secondary structure propensity |
Protease Susceptibility | High (Trypsin target) | Reduced | Enhanced metabolic stability |
Ribosomal Incorporation Efficiency | Native efficiency | Low; requires tRNA/EF engineering | Enables synthesis of complex non-natural peptides |
Hydrogen Bonding | Forms salt bridges, H-bonds | Maintains capacity with altered geometry | Preserves interactions with adjustable positioning |
The strategic application of Boc-L-beta-homoarginine(Tos) addresses key challenges in peptide drug development:
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4